molecular formula C15H11ClN2O2 B580253 N-Desmethyl Clobazam-d5 CAS No. 129973-75-7

N-Desmethyl Clobazam-d5

Katalognummer: B580253
CAS-Nummer: 129973-75-7
Molekulargewicht: 291.746
InChI-Schlüssel: RRTVVRIFVKKTJK-RALIUCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Clobazam-d5 is a deuterated form of N-Desmethyl Clobazam, which is a major active metabolite of Clobazam. Clobazam is a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. This compound is often used in research and forensic applications due to its stability and the ability to trace its metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Clobazam-d5 involves the deuteration of N-Desmethyl Clobazam. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the compound and ensure its high purity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Clobazam-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Clobazam-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Wirkmechanismus

N-Desmethyl Clobazam-d5 exerts its effects by positively modulating GABA A receptors. It binds to specific subunits of the receptor, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability. This mechanism is similar to that of Clobazam but with a greater affinity for certain receptor subtypes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Desmethyl Clobazam-d5 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. Its specific binding affinities for GABA A receptor subunits also make it a valuable tool in neurological research .

Biologische Aktivität

N-Desmethyl clobazam-d5 (NDMC-d5) is a deuterated form of N-desmethyl clobazam, the active metabolite of clobazam, which is primarily used as an anticonvulsant and anxiolytic medication. This article explores the biological activity of NDMC-d5, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and comparative studies with its parent compound.

Pharmacokinetics

NDMC-d5 exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy. Upon administration of clobazam, NDMC-d5 is formed through oxidative demethylation primarily by the cytochrome P450 enzyme CYP3A4. The pharmacokinetic profile indicates that NDMC-d5 reaches steady-state concentrations within two weeks of dosing, with significant accumulation observed after repeated doses.

Key Pharmacokinetic Parameters:

ParameterClobazamThis compound
Mean AUC (hr*ng/mL)10,35030,350
Cmax (ng/mL)1,0762,783
Half-life (hours)36-4646.5
Protein Binding (%)78-89~90

The plasma protein binding for both compounds is high and concentration-independent, indicating a stable interaction with plasma proteins which is crucial for their bioavailability and distribution in the body .

NDMC-d5 functions predominantly as a positive allosteric modulator at the GABA-A receptor. It shows a preferential affinity for the α2 subunit of the GABA-A receptor compared to the α1 subunit. This selectivity is significant as it relates to reduced sedative effects while maintaining anticonvulsant activity. Studies have demonstrated that NDMC-d5 can exert analgesic effects against neuropathic pain without the sedative side effects commonly associated with benzodiazepines like clobazam .

Therapeutic Applications

  • Anticonvulsant Effects : NDMC-d5 has been shown to maintain anticonvulsant efficacy in patients who develop tolerance to clobazam. In clinical trials involving patients with refractory epilepsy, NDMC-d5 was administered to individuals previously tolerant to clobazam. The results indicated that eight out of nine patients experienced favorable responses to NDMC-d5, suggesting its potential as an alternative treatment option .
  • Pain Management : The analgesic properties of NDMC-d5 have been highlighted in preclinical studies where it demonstrated significant antihyperalgesic effects in models of neuropathic pain. Its ability to act on the α2 GABA-A receptors allows for effective pain relief without sedation, making it a candidate for further clinical evaluation in pain management settings .

Comparative Studies

Several studies have compared the efficacy and safety profiles of NDMC-d5 with clobazam:

  • Tolerance Development : In animal studies, tolerance to clobazam developed significantly over time; however, tolerance to NDMC-d5 was not observed under similar conditions. This suggests that NDMC-d5 may offer a more stable therapeutic profile over extended treatment periods .
  • Sedative Effects : While both compounds interact with GABA-A receptors, NDMC-d5's preferential action on α2 receptors leads to fewer sedative effects compared to clobazam. This characteristic makes it particularly appealing for patients requiring long-term treatment without sedation .

Eigenschaften

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747548
Record name 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-75-7
Record name 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.